Englitazone

Description

Properties

CAS No. |

109229-58-5 |

|---|---|

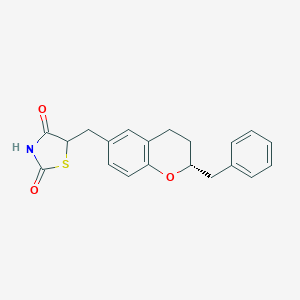

Molecular Formula |

C20H19NO3S |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H19NO3S/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23)/t16-,18?/m1/s1 |

InChI Key |

MVDXXGIBARMXSA-PYUWXLGESA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4 |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |

Other CAS No. |

109229-58-5 |

Synonyms |

5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione CP 68722 CP 72466 CP 72467 CP-68722 CP-72466 CP-72467 englitazone |

Origin of Product |

United States |

Foundational & Exploratory

Englitazone's Mechanism of Action on PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, exerts its therapeutic effects primarily through its action as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document provides an in-depth technical overview of the molecular mechanism of this compound's interaction with PPARγ, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to PPARγ and Thiazolidinediones

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that form a subfamily of the nuclear receptor superfamily. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation and lipid storage. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Thiazolidinediones (TZDs), including this compound, are synthetic ligands for PPARγ. By binding to and activating PPARγ, they influence the expression of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.

Molecular Mechanism of this compound Action

The primary mechanism of this compound's action involves the following key steps:

-

Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain (LBD) of the PPARγ receptor located in the nucleus. This binding is specific and of high affinity.

-

Conformational Change: The binding of this compound induces a conformational change in the PPARγ protein. This change is critical for the subsequent steps in the activation pathway.

-

Heterodimerization: The ligand-bound PPARγ forms a heterodimeric complex with the Retinoid X Receptor (RXR).

-

Co-regulator Recruitment: The conformational change induced by this compound binding facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins (such as members of the p160/SRC family and CBP/p300).

-

PPRE Binding and Gene Transcription: The complete PPARγ-RXR-co-activator complex binds to PPREs on the DNA. This binding initiates the transcription of target genes involved in insulin signaling, glucose uptake, and lipid metabolism.

Signaling Pathway Diagram

Quantitative Analysis of this compound-PPARγ Interaction

The interaction of this compound with PPARγ has been quantified through various in vitro assays. The following tables summarize the key parameters, providing a comparative perspective with other well-known TZDs where available.

Table 1: Binding Affinity of Thiazolidinediones for PPARγ

| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | Competitive Binding | 400 | N/A | [1] |

| Rosiglitazone | Competitive Binding | 43 | ~40 (Kd) | [1] |

| Pioglitazone (B448) | Competitive Binding | 470 | N/A | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Kd: Equilibrium dissociation constant. N/A: Not Available.

Table 2: In Vitro Transactivation of PPARγ by Thiazolidinediones

| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |

| This compound | Reporter Gene Assay | 700 | N/A | [1] |

| Rosiglitazone | Reporter Gene Assay | 30 | N/A | [1] |

| Pioglitazone | Reporter Gene Assay | 500 | N/A | [1] |

EC50: Half-maximal effective concentration.

Table 3: Effects of Thiazolidinediones on PPARγ Target Gene Expression

While specific quantitative data for this compound's effect on target gene expression is limited, the effects are expected to be in line with other TZDs. The table below shows representative data for other TZDs.

| Gene Target | Compound | Fold Change in mRNA Expression | Cell/Tissue Type | Reference |

| Adiponectin | Rosiglitazone | Increased | Adipose Tissue | [2] |

| Lipoprotein Lipase (LPL) | Pioglitazone | Increased (P < 0.01) | Subcutaneous Fat | [2] |

| PEPCK-C | Pioglitazone | Increased (P < 0.01) | Subcutaneous Fat | [2] |

| GLUT4 | Rosiglitazone | Increased | Adipocytes | [3] |

Key Experimental Protocols

The quantitative data presented above are typically generated using two main types of assays: competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) for a receptor (PPARγ) by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki of this compound for PPARγ.

Principle: A constant concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone) is incubated with a source of PPARγ (e.g., purified recombinant PPARγ LBD or nuclear extracts). Increasing concentrations of the unlabeled competitor ligand (this compound) are added. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that displaces 50% of the bound radioligand is the IC50.

Workflow Diagram:

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a signaling pathway that results in the expression of a reporter gene (luciferase).

Objective: To determine the EC50 of this compound for PPARγ transactivation.

Principle: Host cells (e.g., HEK293 or Cos-7) are transiently co-transfected with two plasmids: an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene downstream of a PPRE. When the cells are treated with this compound, it activates PPARγ, which then binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of PPARγ activation.

Workflow Diagram:

Conclusion

This compound functions as a direct agonist of the nuclear receptor PPARγ. Its mechanism of action is centered on binding to the receptor's ligand-binding domain, which initiates a cascade of events including heterodimerization with RXR, recruitment of co-activators, and binding to PPREs, ultimately leading to the transcriptional regulation of genes crucial for glucose and lipid metabolism. The quantitative binding and activation data, though less potent compared to newer TZDs like Rosiglitazone, confirm its role as a PPARγ agonist. The experimental protocols outlined provide a framework for the continued investigation and characterization of PPARγ modulators. This detailed understanding of this compound's mechanism of action is fundamental for the rational design and development of next-generation therapies targeting the PPARγ signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Englitazone: A Technical Guide to a Thiazolidinedione Insulin Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englitazone is a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, which functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Through its interaction with PPARγ, this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into the pharmacological profile of this compound.

Introduction

Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that address the fundamental issue of insulin resistance in type 2 diabetes. This compound emerged as a significant compound within this class, demonstrating notable efficacy in preclinical models. The primary molecular target of TZDs, including this compound, is the nuclear receptor PPARγ, which is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid metabolism, and the regulation of insulin sensitivity.[1] By activating PPARγ, this compound initiates a cascade of genomic events that ultimately enhance the body's response to insulin.

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that play crucial roles in insulin signaling and metabolic homeostasis.

Key downstream target genes of PPARγ activation that contribute to insulin sensitization include:

-

Glucose Transporter Type 4 (GLUT4): Upregulation of GLUT4 in adipose tissue and skeletal muscle enhances glucose uptake from the bloodstream.[2]

-

Adiponectin: Increased expression of this adipokine improves insulin sensitivity in the liver and muscle.[3]

-

c-Cbl-associated protein (CAP): This protein is involved in the insulin signaling cascade, and its increased expression contributes to improved glucose metabolism.[2]

-

Genes involved in lipid metabolism: PPARγ activation influences the expression of genes that regulate fatty acid uptake, synthesis, and storage, leading to a redistribution of lipids and a reduction in circulating free fatty acids, which can contribute to insulin resistance.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Description |

| PPARγ Agonist Activity | Strong Agonist | - | This compound is characterized as a potent activator of the PPARγ receptor.[1] |

| Glucose Transport Stimulation | 1.53 nmol/min/mg protein (at 48h) | 3T3-L1 adipocytes | Stimulation of 2-deoxy-D-glucose transport at a concentration of 30 µM.[4] |

Table 2: In Vivo Efficacy of this compound in ob/ob Mice

Data from an 11-day study with this compound administered at 50 mg/kg/day.[4]

| Parameter | Vehicle-Treated Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Percent Change |

| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | -36.9% |

| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | -78.3% |

| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | -49.6% |

| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 | -46.3% |

| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | -48.2% |

| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | -38.3% |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

PPARγ Competitive Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the PPARγ receptor.

Materials:

-

Purified recombinant human PPARγ ligand-binding domain (LBD)

-

Radioligand (e.g., [³H]-Rosiglitazone)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 10% glycerol)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation cocktail and vials

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the purified PPARγ-LBD, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a common in vitro model for studying insulin sensitivity.

Materials:

-

Differentiated 3T3-L1 adipocytes cultured in multi-well plates

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Insulin (positive control)

-

2-deoxy-D-[³H]glucose or other labeled glucose analog

-

Stop solution (e.g., ice-cold KRH buffer containing a glucose transport inhibitor like phloretin)

-

Cell lysis buffer (e.g., 0.1% SDS in PBS)

-

Scintillation counter

-

Protein assay reagents (e.g., BCA kit)

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes in DMEM for 2-4 hours to establish a basal state.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound, a vehicle control, or a positive control (insulin) for a specified time.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period (e.g., 5-10 minutes).

-

Stopping the Reaction: Terminate glucose uptake by aspirating the glucose-containing buffer and rapidly washing the cells with ice-cold stop solution.

-

Cell Lysis: Lyse the cells with the cell lysis buffer.

-

Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity to determine the amount of glucose taken up by the cells.

-

Protein Normalization: Use the remaining cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Express the glucose uptake as counts per minute (CPM) per milligram of protein and compare the effects of different concentrations of this compound to the control groups.

Conclusion

This compound is a potent thiazolidinedione insulin sensitizer (B1316253) that acts as a strong agonist of PPARγ. Its mechanism of action involves the transcriptional regulation of a suite of genes integral to glucose and lipid metabolism, leading to significant improvements in insulin sensitivity. The quantitative data from preclinical studies demonstrate its efficacy in lowering blood glucose and improving the lipid profile. The detailed experimental protocols provided herein offer a foundation for further research into this compound and other PPARγ modulators. This technical guide serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics for type 2 diabetes and related metabolic disorders.

References

- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Englitazone and the Thiazolidinedione Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englitazone (also known as CP-68722) is a member of the thiazolidinedione (TZD) class of oral antihyperglycemic agents.[1][2] Developed by Pfizer, this compound demonstrated potential in preclinical studies for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) by improving insulin (B600854) sensitivity.[1] Like other glitazones, its mechanism of action is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[3] While the clinical development of this compound was not pursued to the same extent as other TZDs like Rosiglitazone and Pioglitazone, an understanding of its pharmacokinetics and bioavailability is essential for researchers in the field of metabolic diseases and drug development.

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound, supplemented with comparative data from the well-characterized TZDs, Rosiglitazone and Pioglitazone, to offer a broader understanding of this important drug class.

Pharmacokinetics of Thiazolidinediones

Comparative Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone in Humans

The following tables summarize key pharmacokinetic parameters for Rosiglitazone and Pioglitazone following oral administration in healthy human volunteers. This data is essential for comparative analysis and for predicting the likely pharmacokinetic behavior of this compound.

| Parameter | Rosiglitazone | Pioglitazone | Reference |

| Dose | 4 mg | 30 mg | [4] |

| Cmax (ng/mL) | 260.2 ± 75.7 to 401.9 ± 102.3 | 1117 ± 315 | [4] |

| Tmax (hr) | ~1.0 | 2.5 ± 0.735 | [4] |

| AUC (ng·hr/mL) | 1429 ± 566 to 2158 ± 498 | 9014 ± 3385 | [4] |

| Half-life (t½) (hr) | 3.83 ± 0.78 to 4.70 ± 1.19 | ~9 | [4][5] |

| Absolute Bioavailability (%) | ~99% | ~83% | [5][6] |

Table 1: Single-Dose Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone in Healthy Adults.

Metabolism and Excretion

The metabolism of thiazolidinediones is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.

This compound Metabolism

Studies in rats have provided valuable insights into the metabolic fate of this compound (CP-68722). Following intravenous administration, four primary metabolites were identified in the bile, all of which were excreted as glucuronide conjugates. In vitro studies using rat liver microsomes confirmed the formation of these metabolites and identified several additional ones. The primary metabolic pathways for this compound in rats involve hydroxylation and oxidation to a chromanone derivative.

Comparative Metabolism of Thiazolidinediones

Rosiglitazone and Pioglitazone are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

-

Rosiglitazone: The major routes of metabolism are N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid. The primary enzymes involved are CYP2C8 and, to a lesser extent, CYP2C9.

-

Pioglitazone: Metabolism is also mediated by hepatic CYP enzymes, with CYP2C8 and CYP3A4 being the main isoenzymes responsible for its biotransformation.[7]

The extensive hepatic metabolism of TZDs highlights the potential for drug-drug interactions with inhibitors or inducers of these CYP enzymes.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate characterization of the pharmacokinetic and metabolic properties of drug candidates. The following sections outline typical methodologies employed in the study of thiazolidinediones.

Bioavailability and Pharmacokinetic Studies

A standard protocol for a single-dose bioavailability study in healthy volunteers typically involves the following steps:

-

Study Design: A randomized, two-period, two-sequence crossover design is often employed.

-

Subjects: A cohort of healthy, non-smoking male and female volunteers who have provided informed consent.

-

Drug Administration: A single oral dose of the investigational drug (e.g., this compound) is administered after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

In Vivo Metabolism Studies (Animal Models)

To identify the metabolic fate of a new chemical entity like this compound, in vivo studies in animal models such as rats are conducted:

-

Drug Administration: The compound (often radiolabeled) is administered to rats, typically via both intravenous and oral routes.

-

Sample Collection: Bile, urine, and feces are collected over a specified period (e.g., 72 hours) using metabolism cages.

-

Metabolite Profiling: Samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites.

-

Excretion Balance: The total radioactivity in urine, feces, and bile is measured to determine the routes and extent of excretion.

In Vitro Metabolism Studies

In vitro systems are crucial for elucidating the specific enzymes involved in metabolism and for assessing the potential for drug-drug interactions:

-

Incubation: The drug is incubated with human liver microsomes (or hepatocytes) in the presence of necessary cofactors (e.g., NADPH).

-

Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify the metabolites formed.

-

Reaction Phenotyping: To identify the specific CYP450 enzymes responsible for metabolism, the drug is incubated with a panel of recombinant human CYP enzymes or with specific chemical inhibitors of different CYP isoforms.

Mandatory Visualizations

PPARγ Signaling Pathway

This compound, like other thiazolidinediones, exerts its therapeutic effects by activating the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow for a Bioavailability Study

The following diagram outlines the typical workflow for a clinical bioavailability study, from subject recruitment to data analysis.

Caption: General Workflow of a Clinical Bioavailability Study.

Conclusion

This compound represents an important, albeit less developed, member of the thiazolidinedione class of antidiabetic agents. While specific human pharmacokinetic data for this compound remains limited, a comprehensive understanding of its likely properties can be extrapolated from the extensive data available for Rosiglitazone and Pioglitazone. The information and experimental frameworks provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for metabolic diseases. Further investigation into the clinical pharmacology of this compound, should it be revisited, would be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.

References

- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. From a Chemical Workshop to a "Cosmic Pharmacy": Pfizer's Rise and Fall Over 170 Years [synapse.patsnap.com]

- 4. scispace.com [scispace.com]

- 5. Pharmacokinetics and exposure–safety relationship of ciprofol for sedation in mechanically ventilated patients in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfizer - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

Englitazone: A Deep Dive into its Effects on Glucose Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and metabolic effects of Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. By elucidating its impact on glucose uptake and metabolism, this document aims to serve as a valuable resource for researchers and professionals involved in the development of novel anti-diabetic therapies.

Core Mechanism of Action: A PPARγ Agonist

This compound exerts its primary effects by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and insulin (B600854) sensitivity.[1][2][3] The binding of this compound to PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] This genomic action is central to the insulin-sensitizing and glucose-lowering effects of this compound.

Impact on Glucose Uptake and Metabolism

This compound has demonstrated significant effects on glucose metabolism in both in vitro and in vivo models. Its administration leads to a dose-dependent reduction in plasma glucose and insulin levels.[5] A key aspect of its mechanism is the enhancement of glucose uptake in insulin-sensitive tissues, primarily adipose tissue and skeletal muscle.[2][6]

Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Glucose Transport

| Cell Line | This compound Concentration | Duration of Treatment | Fold Increase in 2-Deoxy-D-Glucose Transport | Reference |

| 3T3-L1 Adipocytes | 30 µM | 24 hours | 1.76 | [5] |

| 3T3-L1 Adipocytes | 30 µM | 48 hours | 4.14 | [5] |

Table 2: In Vivo Effects of this compound in ob/ob Mice (11-day treatment)

| Parameter | Vehicle Control | This compound (50 mg/kg) | % Change | Reference |

| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | -36.9% | [5][7] |

| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | -78.3% | [5][7] |

| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | -49.6% | [5][7] |

| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | -48.2% | [5][7] |

| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | -38.3% | [5] |

Table 3: In Vivo Effects of this compound in Dexamethasone-Treated Rats

| Parameter | Dexamethasone Only | Dexamethasone + this compound (50 mg/kg/d) | % Increase in Insulin-Stimulated 2-Deoxyglucose Uptake | Reference |

| Isolated Soleus Muscles | 35% of control | 57% | 62.9% | [6] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

References

- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of thiazolidinediones on glucocorticoid-induced insulin resistance and GLUT4 glucose transporter expression in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 19 Publications | 469 Citations | Top Authors | Related Topics [scispace.com]

Englitazone: A Technical Deep Dive into its Discovery and Developmental Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englitazone (CP-68722) emerged from the glitazone class of thiazolidinedione (TZD) drugs as a potent insulin-sensitizing agent with significant promise for the treatment of type 2 diabetes mellitus (T2DM). Developed by Pfizer in the late 1980s and early 1990s, its journey from synthesis to the cessation of clinical development provides valuable insights into the therapeutic potential and challenges of targeting the peroxisome proliferator-activated receptor gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical findings, and the eventual discontinuation of this compound's development. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its biological activity and the scientific process behind its evaluation.

Discovery and Synthesis

This compound was identified as a promising hypoglycemic agent by researchers at Pfizer. While the specific "eureka" moment of its discovery is not extensively documented in publicly available literature, its development was part of a broader effort to synthesize and screen novel TZD compounds for anti-diabetic properties.

The synthesis of this compound, like other glitazones, is centered around the formation of the 2,4-thiazolidinedione (B21345) core. A general synthetic approach involves the Knoevenagel condensation of an appropriate aldehyde with 2,4-thiazolidinedione. This is followed by the reduction of the resulting benzylidene intermediate.

Mechanism of Action: A PPARγ Agonist

This compound exerts its insulin-sensitizing effects primarily by acting as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.

The PPARγ Signaling Pathway

Activation of PPARγ by this compound leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of this signaling cascade include:

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which are more insulin-sensitive.

-

Lipid Metabolism: Alters the expression of genes involved in lipid uptake and storage.

-

Glucose Homeostasis: Increases the expression of genes that enhance insulin signaling and glucose uptake, such as GLUT4.

Preclinical Development

This compound underwent extensive preclinical evaluation to assess its efficacy and safety in various in vitro and in vivo models.

In Vitro Studies

Key in vitro experiments were conducted using 3T3-L1 adipocytes to investigate the direct cellular effects of this compound.

This assay measures the rate of glucose uptake into adipocytes, a critical indicator of insulin sensitivity.

Experimental Protocol:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).

-

Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a low-glucose medium to establish a baseline state.

-

This compound Treatment: Cells are then incubated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 to 48 hours).

-

Glucose Uptake Measurement: The medium is replaced with a buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and insulin (to stimulate uptake). After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose transport.

A study demonstrated that this compound at a concentration of 30 µM stimulated 2-deoxy-D-glucose transport in 3T3-L1 adipocytes.[1]

| Treatment Duration | 2-Deoxy-D-glucose Transport (nmol/min/mg protein) |

| 24 hours | 0.65 ± 0.06 |

| 48 hours | 1.53 |

Table 1: Effect of this compound (30 µM) on 2-Deoxy-D-glucose Transport in 3T3-L1 Adipocytes.[1]

In Vivo Studies

Animal models of obesity and insulin resistance, such as the genetically obese ob/ob mouse, were instrumental in evaluating the in vivo efficacy of this compound.

This study investigated the dose-dependent effects of this compound on various metabolic parameters.

Experimental Protocol:

-

Animal Model: Male ob/ob mice, which are genetically deficient in leptin and exhibit a phenotype of obesity, hyperglycemia, and hyperinsulinemia, are used.

-

Drug Administration: this compound (CP 68722) is administered orally once daily at doses ranging from 5 to 50 mg/kg for a specified period (e.g., 11 days). A control group receives the vehicle.

-

Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure plasma levels of glucose, insulin, nonesterified fatty acids (NEFA), glycerol, triglycerides, and cholesterol.

-

Data Analysis: The changes in metabolic parameters between the treatment and control groups are statistically analyzed.

The results showed that this compound dose-dependently lowered plasma glucose and insulin levels without causing hypoglycemia.[1]

| Parameter | Vehicle Control (Initial) | This compound (50 mg/kg for 11 days) (Final) |

| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 |

| Plasma Insulin (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 |

| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 |

| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 |

| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 |

| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 |

Table 2: Effects of this compound on Plasma Metabolites in ob/ob Mice.[1]

Clinical Development and Discontinuation

Information regarding the clinical development of this compound is limited in the public domain. Like many other early-generation glitazones, its development was ultimately discontinued. While a specific, official reason for the discontinuation of this compound's clinical trials has not been widely publicized, it is widely understood that the entire class of thiazolidinediones faced scrutiny due to concerns about adverse effects.

The discontinuation of troglitazone, the first marketed glitazone, due to severe hepatotoxicity, cast a long shadow over the development of other compounds in this class. It is plausible that this compound's development was halted due to the emergence of similar safety signals during clinical trials or as a strategic decision by Pfizer in light of the increasing risks associated with the TZD class.

Conclusion

This compound represented a significant step in the exploration of PPARγ agonists for the treatment of type 2 diabetes. Preclinical studies robustly demonstrated its efficacy in improving insulin sensitivity and correcting metabolic dysregulation in animal models. However, its developmental journey was cut short, likely due to the safety concerns that plagued the broader thiazolidinedione class. The story of this compound underscores the critical importance of balancing efficacy with a thorough understanding of a drug's safety profile, particularly for long-term therapeutic interventions. The data and methodologies from its development continue to provide valuable insights for researchers and drug development professionals working on novel therapies for metabolic diseases.

References

Englitazone's Role in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, plays a pivotal role in adipocyte differentiation. As a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound initiates a transcriptional cascade that is fundamental to the process of adipogenesis. This document provides an in-depth technical overview of the molecular mechanisms, experimental protocols, and quantitative effects of this compound and its class on the differentiation of preadipocytes into mature, lipid-storing adipocytes. It is intended to serve as a comprehensive resource for researchers in metabolic diseases, obesity, and drug development.

Introduction: The Mechanism of Action

Adipocyte differentiation, or adipogenesis, is the process by which undifferentiated fibroblast-like preadipocytes transform into mature, insulin-responsive adipocytes capable of storing and releasing energy in the form of triglycerides. This process is orchestrated by a complex network of transcription factors, with PPARγ acting as the "master regulator".[1]

Thiazolidinediones, including this compound, function as high-affinity ligands for PPARγ.[2] Upon binding, the ligand-receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a suite of genes essential for the adipocyte phenotype, including those involved in lipid metabolism, glucose uptake, and insulin (B600854) signaling.[4][5]

The activation of PPARγ by this compound not only promotes the differentiation of preadipocytes but also influences the function of mature adipocytes, contributing to improved systemic insulin sensitivity.[3]

Signaling Pathway

The central signaling pathway modulated by this compound in adipogenesis is the PPARγ pathway. The activation of this pathway leads to the expression of key downstream targets that define the mature adipocyte.

Quantitative Data on Thiazolidinedione Effects

While extensive quantitative data specifically for this compound's role in adipocyte differentiation in vitro is limited in publicly available literature, significant data exists for other potent TZDs like rosiglitazone, pioglitazone (B448), and ciglitazone (B1669021), which act via the same primary mechanism. The following tables summarize key quantitative findings that are representative of the effects of this drug class.

Table 1: Effect of this compound on Glucose Transport in 3T3-L1 Adipocytes

This table presents specific data on this compound's ability to enhance glucose uptake, a key function of mature adipocytes.

| Treatment Condition | Duration | 2-Deoxy-D-Glucose Transport (nmol·min⁻¹·mg⁻¹ protein) | Fold Increase (approx.) |

| Control (Basal) | - | 0.37 ± 0.03 | - |

| This compound (30 µM) | 24 h | 0.65 ± 0.06 | 1.8x |

| This compound (30 µM) | 48 h | 1.53 (no SD reported) | 4.1x |

| Data sourced from studies on 3T3-L1 adipocytes.[1] |

Table 2: Representative Effects of Thiazolidinediones on Adipogenic Gene Expression

This table summarizes typical changes in the expression of key adipogenic marker genes following treatment with PPARγ agonists like ciglitazone. The data is presented as a qualitative summary of up-regulation.

| Gene | Function | Effect of TZD Treatment |

| PPARγ | Master regulator of adipogenesis | Significantly Increased |

| C/EBPα | Transcription factor, works with PPARγ | Significantly Increased |

| C/EBPβ | Early adipogenic transcription factor | Significantly Increased |

| FABP4 (aP2) | Fatty acid binding protein | Significantly Increased |

| LPL | Lipoprotein Lipase, for lipid uptake | Significantly Increased |

| GLUT4 | Insulin-responsive glucose transporter | Increased |

| Adiponectin | Adipokine, improves insulin sensitivity | Increased |

| Summary of effects observed in studies with various TZDs, including ciglitazone.[6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of this compound and other TZDs in adipocyte differentiation.

General Workflow for Studying Adipocyte Differentiation

The overall process involves culturing preadipocytes, inducing differentiation with a specific cocktail, and then assessing the degree of differentiation through various assays.

Protocol: 3T3-L1 Preadipocyte Differentiation

This protocol is a standard method for inducing differentiation and can be adapted by including this compound in the induction medium.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Bovine Calf Serum (BCS) and Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Insulin solution (1 mg/mL stock)

-

Dexamethasone (DEX) (1 mM stock)

-

3-isobutyl-1-methylxanthine (IBMX) (50 mM stock)

-

This compound (stock solution in DMSO, e.g., 10 mM)

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM + 10% BCS + 1% Pen-Strep.

-

Growth to Confluence: Culture cells until they are 100% confluent. Maintain the confluent culture for an additional 48 hours to ensure growth arrest (Day -2 to Day 0).[8]

-

Initiation of Differentiation (Day 0): Replace the medium with "Induction Medium": DMEM + 10% FBS + 1% Pen-Strep containing:

-

0.5 mM IBMX

-

1 µM Dexamethasone

-

10 µg/mL Insulin

-

This compound (effective concentration to be determined, typically 1-30 µM for TZDs)[1]

-

-

Maturation (Day 2): After 48 hours, remove the Induction Medium and replace it with "Insulin Medium": DMEM + 10% FBS + 1% Pen-Strep containing 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM + 10% FBS + 1% Pen-Strep. Change this medium every 2 days.

-

Analysis: Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12 and are ready for analysis.

Protocol: Oil Red O Staining for Lipid Accumulation

This method visualizes and quantifies the intracellular lipid droplets, a hallmark of mature adipocytes.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin (for fixation)

-

Oil Red O stock solution (0.35-0.5% w/v in 100% isopropanol)

-

Oil Red O working solution (e.g., 6 parts stock + 4 parts distilled water, freshly prepared and filtered)

-

100% Isopropanol (B130326) (for elution)

Procedure:

-

Wash: Gently aspirate culture medium and wash the cell monolayer once with PBS.

-

Fixation: Add 10% formalin to cover the cells and incubate for 30-60 minutes at room temperature.[4]

-

Wash: Aspirate formalin and wash cells twice with distilled water.

-

Staining: Remove water and add the filtered Oil Red O working solution. Incubate for 20-30 minutes at room temperature.[4]

-

Wash: Aspirate the staining solution and wash with distilled water 3-4 times until excess stain is removed. Lipid droplets will appear bright red.

-

Quantification (Optional):

-

After the final wash, aspirate all water and let the plate air dry completely.

-

Add 100% isopropanol to each well to elute the dye from the lipid droplets.

-

Incubate on a shaker for 10-15 minutes.[4]

-

Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.[9]

-

Protocol: Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in the mRNA levels of key adipogenic genes.

Procedure:

-

RNA Extraction: Harvest cells at desired time points and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

-

Data Analysis: Analyze the amplification data. The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.

Protocol: Western Blotting

This method is used to detect changes in the protein levels of adipogenic markers.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARγ, anti-FABP4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound, through its potent agonism of the nuclear receptor PPARγ, is a powerful inducer of adipocyte differentiation. It activates a well-defined signaling cascade that results in the expression of a genetic program responsible for developing the mature adipocyte phenotype. This process is characterized by significant lipid accumulation, increased expression of key adipogenic markers such as C/EBPα and FABP4, and enhanced capacity for insulin-stimulated glucose transport. The experimental protocols detailed herein provide a robust framework for investigating the precise effects of this compound and other PPARγ agonists on adipogenesis, offering valuable tools for research into metabolic disease and the development of novel therapeutic agents.

References

- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ciglitazone on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of conjugated linoleic acid and troglitazone on lipid accumulation and composition in lean and Zucker diabetic fatty (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Trafficking of glucose transporters in 3T3-L1 cells. Inhibition of trafficking by phenylarsine oxide implicates a slow dissociation of transporters from trafficking proteins - PMC [pmc.ncbi.nlm.nih.gov]

Englitazone's Molecular Landscape Beyond PPARγ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is well-recognized for its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond this primary target, engaging with a variety of other molecular players. These off-target interactions are critical to understand, as they may contribute to both the therapeutic efficacy and the adverse effect profile of the compound. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PPARγ, presenting quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with non-PPARγ molecular targets. This information is crucial for comparing the potency of this compound across its various interaction partners.

| Target | Parameter | Value | Cell Line/System | Reference |

| ATP-sensitive potassium (KATP) channels | IC50 | 8 µM | CRI-G1 insulin-secreting cells | [1][2] |

| Ca2+-activated non-selective cation (NSCa) channels | IC50 | 10 µM | CRI-G1 insulin-secreting cells | [1][2] |

| Voltage-activated Ca2+ channels | % Inhibition | 33% at 50 µM | CRI-G1 insulin-secreting cells | [1][2] |

Non-PPARγ Molecular Targets and Experimental Protocols

Ion Channels

This compound has been demonstrated to directly interact with and modulate the activity of several types of ion channels, which are critical for cellular excitability and signaling. These interactions appear to be independent of its action on PPARγ.

This compound inhibits KATP channels in a concentration-dependent manner.[1][2] This inhibition is voltage-independent and occurs through a mechanism that is distinct from the sulfonylurea receptors, which are the traditional targets for KATP channel blockers.[1][2]

Experimental Protocol: Patch-Clamp Electrophysiology for KATP Channel Activity

-

Recording Configuration: Whole-cell and inside-out patch-clamp techniques are utilized.[1][2]

-

Pipette Solution (for whole-cell): The specific composition of the pipette solution for whole-cell recordings in the cited study was not detailed but a general intracellular solution for recording K+ currents would typically contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.

-

Bath Solution (for whole-cell): The standard extracellular solution would typically contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Voltage Protocol: To elicit KATP currents, cells are held at a holding potential of -70 mV, and voltage steps or ramps are applied. For instance, voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) can be used to determine the current-voltage relationship.

-

Data Analysis: The effect of this compound is quantified by measuring the reduction in the amplitude of the KATP current at a specific voltage (e.g., -60 mV) before and after the application of the drug at various concentrations. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.

This compound also demonstrates inhibitory activity on NSCa channels.[1][2] This inhibition is concentration-dependent and voltage-independent.[1][2]

Experimental Protocol: Inside-Out Patch-Clamp for NSCa Channel Activity

-

Recording Configuration: Inside-out patch-clamp is the preferred method to directly assess the effect of this compound on the channel.[1][2]

-

Pipette Solution: The pipette solution would contain a salt solution to carry the current, for example (in mM): 140 NaCl, 5 KCl, 10 HEPES, pH 7.4.

-

Bath Solution: The bath solution (intracellular side) would contain a specific concentration of free Ca2+ to activate the NSCa channels, for example (in mM): 140 KCl, 10 HEPES, and a buffered Ca2+ solution (e.g., using EGTA) to achieve the desired free Ca2+ concentration (e.g., 1 µM), with the pH adjusted to 7.2.

-

Voltage Protocol: The membrane patch is held at a constant potential (e.g., -50 mV or +50 mV) to record single-channel or macroscopic currents.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the decrease in channel open probability or total current in the presence of different concentrations of the drug. The IC50 is calculated from the concentration-response curve.

At higher concentrations, this compound has been shown to inhibit voltage-activated Ca2+ currents.[1][2]

Experimental Protocol: Whole-Cell Patch-Clamp for Voltage-Activated Ca2+ Channel Activity

-

Pipette Solution: To isolate Ca2+ currents, the pipette solution would typically contain a Cs-based solution to block K+ channels, for example (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

-

Bath Solution: The extracellular solution would contain Ba2+ or Ca2+ as the charge carrier, for example (in mM): 120 NaCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Voltage Protocol: Cells are held at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are then applied to elicit Ca2+ currents.

-

Data Analysis: The percentage of inhibition is calculated by comparing the peak inward current amplitude before and after the application of this compound.

Mitochondria

Thiazolidinediones have been reported to exert effects on mitochondrial function, suggesting that mitochondria may be a PPARγ-independent target for this class of drugs. While direct studies on this compound are limited, the known effects of other TZDs on mitochondrial complex I provide a strong rationale for investigating this as a potential off-target.

Experimental Protocol: Spectrophotometric Assay for Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Activity

-

Sample Preparation: Mitochondria are isolated from a relevant tissue or cell line (e.g., liver, muscle, or cultured cells) by differential centrifugation.

-

Assay Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH, coupled to the reduction of a suitable electron acceptor like decylubiquinone. The assay is performed in the presence and absence of the specific Complex I inhibitor, rotenone (B1679576), to determine the rotenone-sensitive activity.

-

Reaction Mixture: A typical reaction mixture would contain:

-

Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.5)

-

Bovine serum albumin (BSA)

-

Isolated mitochondria (e.g., 50-100 µg of protein)

-

Antimycin A (to inhibit Complex III)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Decylubiquinone (as the electron acceptor)

-

-

Assay Procedure:

-

The reaction mixture is pre-incubated at a constant temperature (e.g., 30°C).

-

The reaction is initiated by the addition of NADH.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rotenone-sensitive activity is calculated by subtracting the rate of NADH oxidation in the presence of rotenone from the rate in its absence.

-

The effect of this compound would be assessed by pre-incubating the mitochondria with various concentrations of the compound before initiating the reaction.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with its non-PPARγ targets can trigger distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Signaling Pathway of this compound's Effect on Ion Channels

References

Englitazone's Impact on Lipid Metabolism and Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of interest for its potent insulin-sensitizing effects. Beyond its primary role in glucose homeostasis, this compound exerts a significant influence on lipid metabolism, particularly on triglyceride levels. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates lipid profiles, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PPAR-γ Activation

This compound functions as a synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue. The activation of PPAR-γ is the central event initiating a cascade of transcriptional changes that collectively impact lipid metabolism. Upon binding, this compound induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The primary consequence of PPAR-γ activation by this compound in the context of lipid metabolism is the promotion of adipogenesis, the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. This process enhances the capacity of adipose tissue to sequester circulating free fatty acids, effectively reducing their availability in the bloodstream and other tissues like the liver and muscle.

Quantitative Impact on Lipid Profile

Preclinical studies have demonstrated the significant lipid-lowering effects of this compound. A key study in a diabetic and hyperlipidemic animal model provides robust quantitative data on these effects.

| Parameter | Vehicle-Treated Control (ob/ob mice) | This compound-Treated (50 mg/kg for 11 days) | Percentage Change |

| Plasma Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | ~48.2% decrease |

| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | ~49.6% decrease |

| Plasma Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 | ~46.3% decrease |

| Plasma Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | ~38.3% decrease |

| Data from Stevenson et al. (1991) in hyperglycemic hyperinsulinemic ob/ob mice.[1] |

These findings highlight this compound's potent ability to reduce circulating triglycerides and free fatty acids, key components of the lipid profile implicated in metabolic diseases.

Signaling Pathways and Molecular Mechanisms

The triglyceride-lowering effect of this compound is a multi-faceted process involving the regulation of several key genes and pathways downstream of PPAR-γ activation.

Adipocyte Differentiation and Lipid Storage

This compound promotes the expression of genes crucial for adipogenesis and lipid uptake and storage in fat cells. This enhanced storage capacity in adipose tissue is a primary driver of reduced circulating triglycerides.

Figure 1. This compound-induced adipogenesis and lipid uptake pathway.

Regulation of Lipoprotein Lipase (B570770) (LPL) and Fatty Acid Translocase (CD36)

While direct evidence for this compound is still emerging, studies on other TZDs suggest that PPAR-γ activation upregulates the expression of lipoprotein lipase (LPL) and the fatty acid translocase CD36.[2][3][4] LPL is a critical enzyme that hydrolyzes triglycerides in circulating lipoproteins, releasing fatty acids for uptake by tissues. CD36 is a key transporter that facilitates the uptake of these fatty acids into adipocytes. By increasing the expression and activity of LPL and CD36, this compound likely enhances the clearance of triglycerides from the bloodstream and their subsequent storage in adipose tissue.

References

- 1. benchchem.com [benchchem.com]

- 2. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega-3 fatty acid regulation of lipoprotein lipase and FAT/CD36 and its impact on white adipose tissue lipid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of fatty acid uptake into tissues: lipoprotein lipase- and CD36-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Englitazone in Diabetic Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Englitazone, a member of the thiazolidinedione (TZD) class of anti-diabetic agents, in various diabetic animal models. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms of action.

Core Efficacy Data

This compound has demonstrated significant efficacy in improving glycemic control and lipid profiles in several preclinical models of type 2 diabetes. The following tables summarize the key quantitative findings from studies conducted in obese and diabetic animal models.

Table 1: Effects of this compound on Plasma Parameters in ob/ob Mice

The ob/ob mouse is a genetic model of obesity and hyperglycemia. The data below illustrates the dose-dependent effects of this compound on key metabolic markers.

| Parameter | Vehicle Control | This compound (50 mg/kg/day for 11 days) | Reference |

| Plasma Glucose (mM) | 22.2 ± 1.4 | 14.0 ± 1.9 | [1] |

| Plasma Insulin (B600854) (nM) | 7.57 ± 0.67 | 1.64 ± 0.60 | [1] |

| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 | [1] |

| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 | [1] |

| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 | [1] |

| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 | [1] |

Data presented as mean ± SEM.

Table 2: Effects of a Thiazolidinedione (Pioglitazone) on Glycemic Control in db/db Mice

The db/db mouse is another genetic model of severe type 2 diabetes. While specific data for this compound in this model is limited in the direct search results, data from a similar TZD, Pioglitazone, provides insight into the expected effects.

| Parameter | db/db Control | db/db + Pioglitazone (28 days) | Lean Control (db/+) | Reference |

| Blood Glucose (mg/dL) - Day 28 | ~550 | ~150 | ~150 | [2] |

| Body Mass (g) - Week 4 | 51.3 | 56.7 | 28.3 | [2] |

| Serum Adiponectin (Total) | Decreased | Increased | Normal | [2] |

Approximate values are derived from graphical representations in the cited literature.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vivo and in vitro assays used to evaluate the efficacy of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.

Materials:

-

Glucose solution (e.g., 20% Dextrose in sterile saline)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., microvettes, tail-snip tools)

Procedure:

-

Fast mice overnight (typically 16-18 hours) with free access to water.[3]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.[4]

-

Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[3][4]

-

Collect blood samples at specified time points post-gavage (e.g., 15, 30, 60, and 120 minutes).[3]

-

Measure and record blood glucose levels at each time point.

-

(Optional) Plasma can be collected from the blood samples to measure insulin levels.[3][4]

Insulin-Stimulated Glucose Uptake in Isolated Adipocytes

This in vitro assay measures the direct effect of insulin on glucose transport into fat cells, a key process in maintaining glucose homeostasis.

Materials:

-

Krebs-Ringer-HEPES (KRH) buffer

-

Bovine Serum Albumin (BSA)

-

Insulin solution

-

[³H]2-deoxyglucose (radiolabeled glucose analog)

-

Scintillation fluid and counter

Procedure:

-

Isolate adipocytes from the epididymal fat pads of the test animals.

-

Wash the isolated adipocytes with KRH buffer.

-

Serum starve the cells in KRH buffer containing 0.5% BSA for at least 2 hours.

-

Incubate the cells with or without insulin (e.g., 10 nM) for a specified period (e.g., 30 minutes).

-

Initiate glucose uptake by adding [³H]2-deoxyglucose to the cell suspension.

-

After a defined incubation period (e.g., 30 minutes), wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Normalize the results to protein concentration.

Molecular Mechanism of Action and Signaling Pathways

This compound, like other thiazolidinediones, exerts its anti-diabetic effects primarily by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue.[5][6]

PPARγ Signaling Pathway

Activation of PPARγ by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The downstream effects of PPARγ activation include:

-

Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling, such as the p85α subunit of PI3-kinase, and glucose transporters like GLUT4.[6][7]

-

Adipocyte Differentiation and Lipid Metabolism: Promotion of pre-adipocyte differentiation into mature adipocytes, leading to increased storage of fatty acids in adipose tissue and a decrease in circulating free fatty acids.[8] This is accompanied by changes in the expression of genes involved in lipid metabolism, such as fatty acid synthase and lipoprotein lipase.[8]

-

Adipokine Secretion: Increased secretion of adiponectin, an insulin-sensitizing hormone, and decreased secretion of pro-inflammatory cytokines like IL-6.[9]

Experimental Workflow for Evaluating In Vivo Efficacy

The following diagram outlines a typical experimental workflow for assessing the anti-diabetic efficacy of a compound like this compound in an animal model.

References

- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 4. vmmpc.org [vmmpc.org]

- 5. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with rosiglitazone (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of ciglitazone on adipogenic transdifferentiation of bovine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Englitazone in ob/ob Mice

These application notes provide a comprehensive overview of the dosage, administration, and physiological effects of Englitazone in ob/ob mice, a model for obesity and non-insulin-dependent diabetes mellitus (NIDDM). The protocols are based on established research to guide scientists and researchers in designing and conducting similar experiments.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to ob/ob mice.

Table 1: Dose-Dependent Effects of this compound on Plasma Glucose and Insulin (B600854) in ob/ob Mice

| Dosage (mg/kg/day) | Treatment Duration | Plasma Glucose (mM) | Plasma Insulin (nM) |

| 5 | 4 days | Dose-dependent lowering | Dose-dependent lowering |

| 10 | 4 days | Significantly lower than vehicle | Significantly lower than vehicle |

| 50 | 4 days | Maximally effective dose | Significantly lower than vehicle |

| 50 | 11 days | 14.0 ± 1.9 (from 22.2 ± 1.4)[1][2][3] | 1.64 ± 0.60 (from 7.57 ± 0.67)[1][2][3] |

| Vehicle Control | 11 days | 22.2 ± 1.4[1][2][3] | 7.57 ± 0.67[1][2][3] |

Note: The ED50 of this compound in ob/ob mice was approximately 8 mg/kg.[2]

Table 2: Effects of this compound (50 mg/kg for 11 days) on Other Plasma Parameters in ob/ob Mice [1][2][3]

| Parameter | Before Treatment (Mean ± SEM) | After Treatment (Mean ± SEM) |

| Nonesterified Fatty Acids (µM) | 1813 ± 86 | 914 ± 88 |

| Glycerol (mM) | 9.20 ± 0.98 | 4.94 ± 0.03 |

| Triglycerides (g/L) | 1.99 ± 0.25 | 1.03 ± 0.11 |

| Cholesterol (mM) | 6.27 ± 0.96 | 3.87 ± 0.57 |

Experimental Protocols

Animal Model and Housing

-

Animal Model: Male C57BL/6J-ob/ob mice and their lean littermates are used. These mice are a model for obesity and NIDDM due to a genetic deficiency in leptin.[4][5]

-

Housing: Mice should be housed in a standard specific pathogen-free environment with a controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.[6] They should have free access to standard laboratory chow and water.

This compound Administration

-

Preparation: this compound (racemic CP 68722) is suspended in a suitable vehicle, such as 2% (v/v) Tween 80.[7]

-

Route of Administration: The drug is administered via oral gavage.[2][7]

-

Dosage: Dosages ranging from 5 to 50 mg/kg of body weight per day have been shown to be effective.[1][2][3] A dose of 50 mg/kg is considered maximally effective.[2]

-

Treatment Duration: Studies have been conducted with treatment durations of 4 and 11 days.[1][2]

Blood Sample Collection and Analysis

-

Collection: Blood samples can be collected from the tail vein. For terminal studies, blood can be collected via cardiac puncture. Samples should be collected in tubes containing an anticoagulant like Na2-EDTA.[7]

-

Plasma Separation: Plasma is separated by centrifugation for analysis of various parameters.

-

Biochemical Analysis:

-

Plasma Glucose: Measured using a standard glucose analyzer.

-

Plasma Insulin: Determined by radioimmunoassay.

-

Other Parameters: Nonesterified fatty acids, glycerol, triglycerides, and cholesterol can be measured using standard enzymatic assay kits.

-

In Vitro and Ex Vivo Assays

-

Adipocyte Lipogenesis:

-

Isolate adipocytes from the epididymal fat pads of treated and control ob/ob mice.

-

Incubate the isolated adipocytes with radiolabeled glucose (e.g., [3-³H]glucose).

-

Measure the incorporation of radioactivity into lipids to determine the rate of lipogenesis. Basal and insulin-stimulated lipogenesis can be assessed.[1]

-

-

Soleus Muscle Glucose Metabolism:

-

Isolate soleus muscles from treated and control ob/ob mice.

-

Incubate the muscles in buffer containing radiolabeled glucose (e.g., [3-³H]glucose for glycolysis and glycogenesis, [1-¹⁴C]glucose for glucose oxidation).[1]

-

Incubations are performed at 37°C for 60 minutes in the absence and presence of insulin (e.g., 10 nM).[2]

-

Measure the production of radiolabeled lactate, glycogen, and CO2 to assess glycolysis, glycogenesis, and glucose oxidation, respectively.

-

Visualizations

References

- 1. Actions of novel antidiabetic agent this compound in hyperglycemic hyperinsulinemic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. scispace.com [scispace.com]

- 4. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laboratory animals as surrogate models of human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound administration to late pregnant rats produces delayed body growth and insulin resistance in their fetuses and neonates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Englitazone Treatment in Sprague-Dawley Rats

These application notes provide a comprehensive protocol for the treatment of Sprague-Dawley rats with Englitazone, a member of the thiazolidinedione (TZD) class of drugs known for its insulin-sensitizing effects. This document is intended for researchers, scientists, and drug development professionals working with animal models of metabolic diseases.

Introduction